![molecular formula C12H15N3O B1528986 8-(Azidomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol CAS No. 1803589-68-5](/img/structure/B1528986.png)

8-(Azidomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol

Vue d'ensemble

Description

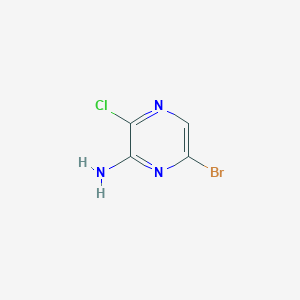

“8-(Azidomethyl)pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecan-8-ol” is a complex organic compound . It’s a derivative of pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane-8,11-dione (PCU), a polycyclic cage compound .

Synthesis Analysis

The synthesis of such structures involves functionalization of pentacyclic [5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane-8,11-dione based on the protection of one of its reactive centers . This type of reaction is reported using benzene as solvent and p-toluenesulfonic acid as catalyst .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as MS, FT-IR, and NMR spectroscopy in combination with X-ray diffraction analysis . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis

The functionalization reactions of pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane-8,11-dione (PCU) using sulphated zirconia in protection-deprotection reactions and Mg/Al hydrotalcite in a cyanosilylation reaction have been studied . Improved yields and reaction times were considered .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various methods. For instance, its boiling point, melting point, and density can be determined .Applications De Recherche Scientifique

Organic Synthesis and Functionalization

This compound can serve as a precursor for the synthesis of new derivatives with potential biological activity. Its rigid polycyclic structure makes it an interesting scaffold for the development of new organic molecules. For instance, the azidomethyl group can undergo click chemistry reactions to create a diverse array of products .

Catalyst Support

The unique structure of this compound could be utilized as a support for catalysts in chemical reactions. Its framework can stabilize metal nanoparticles, which are often used as catalysts in various organic transformations .

Drug Design and Pharmacology

Due to its cage-like structure, similar to adamantane, this compound could be explored for its pharmacological properties. It might interact with biological receptors in a unique manner, potentially leading to new treatments for diseases .

Material Science

In material science, the compound’s robust structure could be used to create new types of polymers or co-polymers. These materials might exhibit enhanced durability or other desirable physical properties due to the rigidity imparted by the cage structure .

Photonic and Electronic Devices

The compound’s structure could be incorporated into the design of organic photonic and electronic devices. Its ability to maintain structural integrity under various conditions might be beneficial in creating more stable components .

Nanotechnology

In nanotechnology, the compound could be used to construct nanoscale devices or materials. Its well-defined geometry and functional groups make it a suitable candidate for building blocks in nanoscale construction .

Environmental Chemistry

The compound’s structure could be modified to create sensors or absorbents for environmental pollutants. Its ability to be functionalized means it could be tailored to bind specific contaminants .

Computational Chemistry

Finally, in computational chemistry, this compound can be used as a model to study theoretical aspects of chemical reactivity and stability. Its complex structure provides a challenging subject for computational analysis, which can lead to a better understanding of chemical behavior .

Mécanisme D'action

Target of Action

8-(Azidomethyl)pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecan-8-ol is a compound with potential applications in high energy density caged hydrocarbon compounds . It is used as a high-energy additive to enhance the energy level of liquid hydrocarbon fuel .

Mode of Action

The compound interacts with its targets by enhancing the energy level of the liquid hydrocarbon fuel . This interaction results in an increase in the combustion heat of the fuel .

Biochemical Pathways

The compound affects the energy production pathway in liquid hydrocarbon fuels. By enhancing the energy level of the fuel, it increases the combustion heat, leading to more efficient energy production .

Pharmacokinetics

It enhances the energy level of liquid hydrocarbon fuels, thereby improving their combustion heat and overall energy output .

Result of Action

The primary molecular effect of 8-(Azidomethyl)pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecan-8-ol is the enhancement of the energy level of liquid hydrocarbon fuels . This results in an increase in the combustion heat of the fuel, leading to more efficient energy production .

Action Environment

The action of 8-(Azidomethyl)pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecan-8-ol is influenced by environmental factors related to the fuel’s combustion environment. The compound is noted for its insensitivity to impact and friction, suggesting that it maintains stability and efficacy under various conditions .

Propriétés

IUPAC Name |

8-(azidomethyl)pentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c13-15-14-3-12(16)10-5-2-6-8-4(5)1-7(10)9(8)11(6)12/h4-11,16H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUWKCUJCCSTKRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3CC4C2C5C1C3C(C45)(CN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Azidomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one](/img/structure/B1528920.png)